10-Hydroxydesipramine

Description

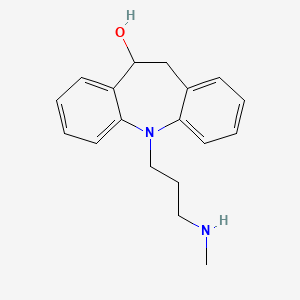

Structure

3D Structure

Properties

IUPAC Name |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUOHFIJUQSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960585 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4014-82-8 | |

| Record name | 10-Hydroxydesipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of 10 Hydroxydesipramine

Enzymatic Formation of 10-Hydroxydesipramine from Precursor Compounds

The primary precursor to this compound is desipramine (B1205290), which undergoes hydroxylation.

Cytochrome P450-Mediated Hydroxylation Mechanisms (e.g., CYP2D6)

The formation of this compound from its precursor, desipramine, is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. oup.comontosight.ai Specifically, the CYP2D6 isoenzyme is responsible for the hydroxylation of desipramine at the 10-position, as well as at the 2-position, to form 2-hydroxydesipramine (B23142). oup.comnih.gov While 2-hydroxydesipramine is considered the main metabolite, 10-hydroxylation represents an alternative metabolic pathway. nih.gov The concentrations of this compound in plasma are generally low in both extensive and poor metabolizers of CYP2D6 substrates. nih.gov

Genetic variations, or polymorphisms, in the CYP2D6 gene can significantly impact the metabolism of desipramine. ontosight.aipharmgkb.org Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, based on their CYP2D6 genotype. ontosight.aipharmgkb.org Poor metabolizers have reduced CYP2D6 activity, which can lead to decreased formation of hydroxylated metabolites like this compound. ontosight.ai Conversely, extensive and ultrarapid metabolizers have normal to increased enzyme activity, resulting in more efficient hydroxylation. ontosight.aipharmgkb.org

The hydroxylation reaction itself is a Phase I metabolic process that introduces a hydroxyl group (-OH) onto the desipramine molecule, increasing its polarity and water solubility, which facilitates its subsequent elimination from the body. wikipedia.orgnih.gov

Specificity and Reaction Kinetics of Involved Isoenzymes

The metabolism of desipramine to its hydroxylated metabolites is highly dependent on the activity of the CYP2D6 isoenzyme. oup.comnih.gov Desipramine is particularly sensitive to CYP2D6 polymorphisms because it does not undergo significant metabolism by other CYP enzymes. oup.com The intrinsic clearance of desipramine is influenced by the CYP2D6 genotype, with ultrarapid metabolizers having a much higher clearance rate compared to extensive and intermediate metabolizers. nih.gov

Stereochemical Aspects of Hydroxylation (if applicable in literature)

Desipramine contains a chiral center, meaning it can exist as two different enantiomers (mirror-image isomers). mdpi.com However, the available literature from the search results does not provide specific details on the stereochemical aspects of the 10-hydroxylation of desipramine. While stereochemistry is a significant factor in the pharmacology and metabolism of many drugs, including other antidepressants, specific information regarding whether CYP2D6 preferentially forms one enantiomer of this compound over the other is not explicitly mentioned. mdpi.comresearchgate.net It is known that stereoselective metabolism occurs for other tricyclic antidepressants and their metabolites. For example, the glucuronidation of E-10-hydroxynortriptyline, a metabolite of nortriptyline, is stereoselective in humans. nih.gov

Downstream Metabolism of this compound

Following its formation, this compound can undergo further metabolism, primarily through Phase II conjugation reactions. wikipedia.orgdrughunter.com

Glucuronidation Pathways of this compound

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, such as a hydroxylated drug metabolite. nih.govdrughunter.com This process significantly increases the water solubility of the compound, facilitating its excretion from the body, mainly in the urine. ontosight.aiuomus.edu.iq The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). reactome.orgresearchgate.net

While the direct glucuronidation of this compound is not explicitly detailed in the provided search results, it is a highly probable metabolic step. The hydroxyl group introduced during the Phase I hydroxylation serves as a site for conjugation with glucuronic acid. wikipedia.org For instance, the related metabolite 2-hydroxydesipramine is known to undergo glucuronidation to form 2-hydroxydesipramine glucuronide. ontosight.aiontosight.ai It is therefore very likely that this compound is also conjugated with glucuronic acid to form this compound glucuronide.

Inhibition studies on the glucuronidation of a similar compound, (+)-E-10-hydroxynortriptyline, have shown that 2-hydroxydesipramine can inhibit this reaction, suggesting that these structurally related compounds may compete for the same UGT enzymes. nih.gov

Identification and Characterization of Novel Metabolites

Research into the biotransformation of desipramine has led to the identification of various metabolites beyond the well-characterized 2- and 10-hydroxylated forms. For instance, studies in mice have identified three additional metabolites in urine, though their specific structures were not detailed in the provided context. nih.gov The primary active metabolite of desipramine in rats is desmethyldesipramine. nih.gov

Further metabolism of the parent compound and its primary metabolites can lead to a diverse array of products. For example, after the initial hydroxylation, subsequent glucuronidation creates more polar metabolites, such as 2-hydroxydesipramine glucuronide, which are readily excreted. pharmgkb.orgontosight.ai While not explicitly stated for this compound, it is plausible that it undergoes a similar conjugation pathway.

Pharmacokinetic Characterization of 10 Hydroxydesipramine in Preclinical and in Vitro Systems

Absorption and Distribution Studies in Non-Human Models

Information on the specific absorption characteristics of 10-hydroxydesipramine administered directly to non-human models is limited, as studies typically focus on the administration of the parent drug, desipramine (B1205290). Following oral administration, desipramine is generally absorbed, after which it undergoes metabolism. researchgate.net

The distribution of desipramine and its hydroxylated metabolites has been investigated in animal models, primarily in rats. Studies on the parent compound, imipramine (B1671792), showed that its metabolites, including desipramine and hydroxylated forms, distribute to various tissues. nih.gov In chronic administration studies in rats, the combined concentration of imipramine and its metabolites was found to be approximately tenfold higher in the brain than in plasma. nih.gov However, the distribution of individual metabolites varies. For instance, after administering imipramine to pregnant rats, the 2-hydroxydesipramine (B23142) metabolite was only detectable in occasional tissue samples, suggesting low relative concentrations. nih.gov Other research has indicated that hydroxylated metabolites constitute a small fraction of the total drug concentration in plasma and that their penetration into cerebral tissue can be limited. nih.gov One study reported that 2-hydroxydesipramine did not enter the brain in a case of fatal intoxication. researchgate.net Specific distribution patterns and tissue concentrations for this compound remain an area requiring further investigation.

Metabolic Clearance and Elimination Kinetics

Metabolic clearance is a primary determinant of the duration and intensity of a drug's effect. For metabolites like this compound, this involves understanding both their rate of formation from the parent drug and their own subsequent elimination.

In vitro metabolic stability assays are standard preclinical tools used to estimate how quickly a compound is metabolized by the liver. These experiments typically involve incubating the compound with liver fractions, such as microsomes or intact hepatocytes, which contain drug-metabolizing enzymes. psu.edunih.gov Microsomes are vesicles of the endoplasmic reticulum and are primarily used to study Phase I metabolism, such as the CYP450-mediated reactions that form this compound. tandfonline.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and offer a more complete picture of hepatic metabolism. psu.edu

In these assays, the disappearance of the test compound over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound. nih.gov While numerous studies have used human liver microsomes to investigate the formation of this compound from desipramine, specific data on the metabolic stability of this compound itself is not extensively reported. nih.govnih.gov

Below is a table outlining the typical components and conditions for an in vitro metabolic stability assay using liver microsomes.

| Parameter | Typical Condition/Component | Purpose |

| Test System | Liver Microsomes (e.g., from rat, dog, human) | Source of Phase I metabolic enzymes (e.g., CYPs). |

| Test Compound | This compound | The substrate to be metabolized. |

| Protein Conc. | 0.5 - 1.0 mg/mL | Concentration of microsomal protein in the incubation. |

| Buffer | Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4) | Maintains physiological pH for optimal enzyme activity. |

| Cofactor | NADPH-Regenerating System | Provides the necessary reducing equivalents for CYP450 enzyme function. |

| Incubation Temp. | 37°C | Mimics physiological body temperature. |

| Time Points | 0, 5, 15, 30, 45, 60 min | Series of time points to measure the rate of compound depletion. |

| Reaction Stop | Acetonitrile or Methanol | Quenches the metabolic reaction by precipitating proteins. |

| Analysis | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry for sensitive and specific quantification of the remaining parent compound. |

This table represents a generalized protocol for in vitro metabolic stability assays.

Data from in vitro stability assays can be used to predict in vivo hepatic clearance (CLh) through a process known as in vitro-in vivo extrapolation (IVIVE). This predictive step is crucial in early drug development to anticipate a compound's pharmacokinetic behavior in a whole organism. researchgate.netnih.gov

The intrinsic clearance (CLint) value obtained from microsomal or hepatocyte assays is scaled to represent the clearance of the entire liver. This scaled value is then used in a liver model, most commonly the "well-stirred" model, to predict hepatic clearance. nih.gov The well-stirred model equation is:

CLh = (Qh * fu,b * CLint,u) / (Qh + (fu,b * CLint,u))

Where:

CLh is the predicted hepatic clearance.

Qh is the hepatic blood flow rate for the species of interest.

fu,b is the fraction of the drug unbound in the blood.

CLint,u is the unbound intrinsic clearance, scaled from the in vitro data.

This extrapolation allows researchers to forecast how a compound might be eliminated in preclinical species and humans, guiding further studies. However, the accuracy of this prediction depends heavily on the quality of the in vitro data and the consideration of other factors like extrahepatic metabolism and transporter activity. psu.edunih.gov Without specific in vitro CLint data for this compound, a quantitative prediction of its in vivo clearance cannot be performed.

The preclinical pharmacokinetic profile of a compound is characterized by parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents total drug exposure. dovepress.com

Based on available literature, specific and complete preclinical pharmacokinetic profiles for this compound in animal models are not well-documented. Studies that measure metabolites after desipramine administration often find that the 2-hydroxy isomer is present in more quantifiable concentrations. mdpi.comnih.gov For example, in a study with pregnant rats given imipramine, 2-hydroxydesipramine was only found in occasional samples, suggesting that the 10-hydroxy isomer would likely also have very low exposure. nih.gov The lack of extensive data suggests that this compound may be a minor metabolite in terms of systemic exposure in the animal models studied, or that it is rapidly cleared.

Plasma Protein Binding and Tissue Distribution in Preclinical Contexts

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic properties. nih.govwuxiapptec.com According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be eliminated. nih.gov PPB is typically measured using in vitro methods like equilibrium dialysis. wuxiapptec.com

There is no specific data available for the plasma protein binding of this compound. However, its parent compound, desipramine, is known to be highly bound to plasma proteins, with reported bound fractions often exceeding 90%. researchgate.net The degree of protein binding can differ between species, which is an important consideration when extrapolating preclinical data to humans. rsc.orgrsc.org

Tissue distribution describes how a compound moves from the bloodstream into various tissues and organs. dovepress.com As noted previously, information on the tissue distribution of this compound is scarce. Studies on related hydroxylated metabolites of desipramine in rats suggest limited distribution into the brain. researchgate.netnih.gov The high volume of distribution observed for the parent drug, desipramine, is attributed to its high lipophilicity and binding to phospholipids. researchgate.net The addition of a hydroxyl group to form this compound increases the molecule's polarity, which would be expected to influence its tissue distribution profile, potentially reducing its ability to cross lipid membranes like the blood-brain barrier compared to desipramine.

Molecular and Cellular Pharmacodynamics of 10 Hydroxydesipramine

Neurotransmitter Transporter Interactions

The principal mechanism of action for many tricyclic antidepressants and their metabolites involves the modulation of monoamine reuptake transporters. wikipedia.org These membrane proteins are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.gov Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, enhancing neuronal communication. wikipedia.orgnih.gov

The parent compound, desipramine (B1205290), inhibits serotonin (B10506) reuptake, but to a significantly lesser extent than its potent inhibition of norepinephrine (B1679862) reuptake. drugbank.com It has a lower affinity for the serotonin reuptake transporter (SERT) compared to tertiary amine TCAs such as imipramine (B1671792). wikipedia.orgdrugbank.com While specific in vitro studies detailing the binding affinity and inhibitory potency of 10-hydroxydesipramine at SERT are not as extensively documented as for its parent drug, the general profile of secondary amine TCAs suggests a weaker interaction with SERT. fda.gov Studies on desipramine have shown it does not increase the density of serotonin-immunoreactive axons, a structural effect seen with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. nih.gov This further supports the understanding that the primary action of desipramine and its metabolites is centered on the norepinephrine system rather than the serotonin system. fda.govnih.gov

Receptor Binding and Activation Profiles

Beyond transporter interactions, the clinical profile of tricyclic antidepressants is shaped by their affinity for various neurotransmitter receptors. These interactions can contribute to their therapeutic efficacy and are also associated with various side effects.

Tricyclic antidepressants, including desipramine, interact with adrenergic receptors. wikipedia.org Several tricyclic antidepressants demonstrate high affinity for α1-adrenoceptors, which can be similar to or even higher than that of α-blockers prescribed for conditions like hypertension. nih.govsemanticscholar.org Chronic administration of desipramine has been shown to lead to the down-regulation of beta-adrenergic receptors in the cerebral cortex. drugbank.com While comprehensive binding data for this compound across all adrenoceptor subtypes is limited, the known profile of its parent compound provides insight into its likely interactions. Antagonism at α1-adrenergic receptors is associated with effects such as hypotension. drugbank.com

Table 1: Adrenergic Receptor Binding Profile for Desipramine This table reflects data for the parent compound, desipramine, as specific affinity values (Ki) for this compound are not detailed in the provided search results.

| Receptor Subtype | Reported Affinity (Ki) | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | 7.36 nM (rat) | nih.gov |

| Serotonin Transporter (SERT) | 163 nM (human) | nih.gov |

The body has innate mechanisms to prevent overstimulation of G protein-coupled receptors (GPCRs), such as adrenergic receptors. nih.gov This process, known as desensitization, is crucial for maintaining cellular homeostasis. The process generally involves two main steps. nih.gov

First, upon prolonged or intense agonist binding, the activated GPCR is phosphorylated on specific serine and threonine residues within its intracellular domains by G protein-coupled receptor kinases (GRKs). nih.govfrontiersin.org

Second, this phosphorylation event creates a high-affinity binding site for proteins called β-arrestins. frontiersin.orgmdpi.com The binding of β-arrestin to the GPCR has two major consequences:

Desensitization: β-arrestin physically blocks the receptor from coupling with its G protein, thereby terminating the canonical signaling pathway. nih.gov β-arrestins can also recruit enzymes like phosphodiesterases that degrade intracellular second messengers, further dampening the signal. nih.govfrontiersin.org

Internalization and Signaling: β-arrestin acts as an adapter protein, linking the receptor to the endocytic machinery (often involving clathrin), which leads to the internalization of the receptor into the cell. nih.govfrontiersin.org Once internalized, the receptor can either be degraded in lysosomes (down-regulation) or dephosphorylated and recycled back to the cell surface (resensitization). nih.gov Furthermore, β-arrestin can initiate its own G protein-independent signaling cascades. mdpi.comfrontiersin.org

This entire mechanism of GRK-mediated phosphorylation and subsequent β-arrestin binding is fundamental to the down-regulation of beta-adrenergic receptors observed with chronic desipramine treatment. drugbank.com

Desipramine possesses a known affinity for other G protein-coupled receptors, which also applies to its metabolites. It exhibits anticholinergic activity through its binding to muscarinic acetylcholine (B1216132) receptors, although this activity is considered minor. drugbank.com

Cellular Signaling Pathways Modulated by this compound

This compound is a primary active metabolite of the tricyclic antidepressant desipramine. ontosight.ai While the specific intracellular signaling cascades directly modulated by this compound are not extensively characterized in scientific literature, the pharmacological activity of its parent compound, desipramine, and related hydroxylated metabolites provides a framework for its potential effects. drugbank.com The cellular signaling pathways influenced by desipramine, and likely its active metabolites, primarily revolve around the cyclic AMP (cAMP) and neuroprotective pathways.

Research into desipramine's mechanisms reveals significant interaction with the receptor-G protein-adenylate cyclase (AC) enzyme complex, a major cell signaling system. clinicaltrials.gov Modulation of this pathway is central to its therapeutic effects. The cAMP-dependent pathway is a critical cascade in cell communication, where activation of G protein-coupled receptors stimulates adenylate cyclase, leading to an increase in intracellular cAMP. wikipedia.org This elevation in cAMP activates downstream effectors, most notably cAMP-dependent protein kinase (PKA). nih.gov

Studies on the parent compound, desipramine, have shown that it can alter the concentration and activation of cAMP-dependent protein kinase. nih.gov Both acute and repeated treatment with desipramine has been found to reduce the concentration of cAMP-dependent protein kinase activity in the rat pineal gland. nih.gov Furthermore, repeated desipramine treatment attenuates isoproterenol-induced increases in PKA activity, suggesting a regulatory effect on noradrenergic responsiveness. nih.gov

The cAMP/PKA signaling cascade culminates in the nucleus with the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). nih.govnih.gov The phosphorylation of CREB is a crucial step that allows it to bind to DNA and regulate the expression of target genes involved in neuroprotection, neuronal plasticity, and mood regulation. nih.govnih.gov While direct evidence for this compound is wanting, antidepressants as a class are known to modulate CREB activity. nih.gov

In addition to the cAMP pathway, desipramine has been shown to induce the expression of the anti-oxidative enzyme heme oxygenase-1 (HO-1) in a concentration- and time-dependent manner in dopaminergic neurons. nih.gov This induction suggests the involvement of neuroprotective signaling pathways that defend against oxidative stress.

Table 1: Effects of the Parent Compound Desipramine on Cellular Signaling Components

| Signaling Component | Effect of Desipramine | Research Finding |

| Adenylate Cyclase (AC) Enzyme Complex | Modulates function | Desipramine treatment is studied for its effectiveness in improving cellular signaling via the AC complex in major depressive disorder. clinicaltrials.gov |

| cAMP-Dependent Protein Kinase (PKA) | Reduces concentration and activation | Acute and repeated treatment reduces PKA concentration. Repeated treatment blunts isoproterenol-stimulated PKA activation. nih.gov |

| Heme Oxygenase-1 (HO-1) | Induces protein and mRNA expression | Desipramine induces the expression of this anti-oxidative enzyme in Mes23.5 dopaminergic neurons, suggesting a neuroprotective role. nih.gov |

Analytical Methodologies for the Quantification and Identification of 10 Hydroxydesipramine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 10-hydroxydesipramine, providing the necessary separation from its parent drug, other metabolites, and endogenous interferences prior to detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the determination of this compound and its parent compound, desipramine (B1205290). medmedchem.com Reversed-phase HPLC is a commonly employed technique for the analysis of 2-hydroxydesipramine (B23142), a related metabolite. nih.gov In these methods, a non-polar stationary phase, such as a C18 column with a high carbon load (e.g., 15%), is often utilized. nih.gov The separation is achieved by using a polar mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.gov To enhance separation and peak shape, the column temperature is often controlled, for instance, at 43°C. nih.gov

Detection is frequently carried out using ultraviolet (UV) spectrophotometry, with a common wavelength for monitoring being 254 nm. nih.gov For enhanced sensitivity, low attenuation settings (e.g., 0.001 or 0.002 a.u.f.s.) can be employed. nih.gov The linearity of these HPLC methods is crucial for quantitative analysis, with peak height or area ratios of the analyte to an internal standard being proportional to the concentration of the analyte in the sample. nih.gov For instance, linear correlations have been demonstrated for 2-hydroxydesipramine in plasma over a concentration range of 10 to 100 ng/ml. nih.gov The sensitivity of such methods can reach a detection limit of 3 ng. nih.gov To ensure the accuracy and reliability of results, it is important to take precautions to minimize adsorptive losses of the analyte, such as by silanizing glassware and pre-rinsing pipettes. nih.gov

A semi-preparative column liquid chromatographic procedure has also been developed for the isolation and purification of the glucuronide conjugate of 2-hydroxydesipramine, another major metabolite of desipramine. nih.gov This process involves passing urine from patients through a column of XAD-2 resin, followed by chromatography of the methanolic extract on a reversed-phase octadecyl semi-preparative column and further purification on a silica (B1680970) gel column. nih.gov

Table 1: HPLC Method Parameters for Hydroxylated Desipramine Metabolites

| Parameter | Details |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 column (15% carbon load) nih.gov |

| Mobile Phase | Phosphate buffer-acetonitrile nih.gov |

| Temperature | 43°C nih.gov |

| Detection | UV at 254 nm nih.gov |

| Internal Standard | 2-hydroxyimipramine (for 2-hydroxydesipramine analysis) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. nih.gov These benefits stem from the use of columns with smaller particle sizes (typically 1.7 µm) and instrumentation capable of handling higher operating pressures. nih.govnih.gov The result is shorter analysis times, reduced solvent consumption, and narrower, more intense peaks, making UPLC an economical and efficient choice for quantitative analysis. nih.gov

In the context of drug analysis, UPLC methods coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous quantification of multiple analytes in biological matrices. For instance, a fast and selective UPLC-MS/MS method was validated for the simultaneous quantification of 27 antidepressants and their metabolites, including desipramine, in just 100 μL of plasma. nih.gov This method utilized a BEH (Ethylene Bridged Hybrid) C18 analytical column with gradient elution and achieved a run time of only 7 minutes. nih.gov Similarly, a UPLC-MS/MS method for determining 7-hydroxymitragynine (B600473) in rat plasma employed an Acquity UPLC™ BEH C18 column (1.7 µm, 2.1 × 50 mm) with an isocratic elution and a run time of 2.5 minutes. nih.gov

The development of a UPLC method involves optimizing various parameters, including the column chemistry, mobile phase composition, and flow rate, to achieve the desired separation. The selectivity of the method is critical and is often assessed by demonstrating that degradation products or other related substances have distinct retention times from the parent drug. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both quantification and structural elucidation. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex biological samples.

Quantitative LC-MS/MS Methodologies for Preclinical Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. A high-throughput LC-MS/MS method has been qualified for the simultaneous determination of desipramine and its major metabolite, 2-hydroxydesipramine, in human plasma. celerion.com This method utilizes a small sample volume (0.0500 mL) and employs an automated liquid handler for sample preparation, which involves liquid-liquid extraction. celerion.com Chromatographic separation is achieved on a Thermo Scientific BioBasic SCX column (50 x 3.0 mm, 5 µm) with a mobile phase of 80:20 ACN:10 mM HCOONH4, pH 2.5 with HCOOH, and a run time of 2.5 minutes. celerion.com Detection is performed using an API 4000 mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. celerion.com The specific transitions monitored are m/z 267.3 → 72.2 for desipramine and m/z 283.3 → 72.2 for 2-hydroxydesipramine. celerion.com

Similarly, a validated UPLC-MS/MS method for the determination of 7-hydroxymitragynine in rat plasma utilized multiple reaction monitoring (MRM) mode with positive electrospray ionization. nih.gov The monitored transition for 7-hydroxymitragynine was m/z 415 → 190. nih.gov Such methods are validated according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. nih.gov For instance, the UPLC-MS/MS method for 7-hydroxymitragynine demonstrated linearity over a range of 10-4000 ng/mL with a lower limit of quantification of 10 ng/mL. nih.gov

Table 2: LC-MS/MS Parameters for Hydroxylated Desipramine and Related Compounds

| Parameter | Desipramine/2-Hydroxydesipramine celerion.com | 7-Hydroxymitragynine nih.gov |

|---|---|---|

| Sample Matrix | Human Plasma | Rat Plasma |

| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| LC Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm | Acquity UPLC™ BEH C18, 1.7 µm, 2.1 × 50 mm |

| Ionization | ESI Positive | ESI Positive |

| MS/MS Transitions | Desipramine: 267.3 → 72.2 m/z; 2-Hydroxydesipramine: 283.3 → 72.2 m/z | 7-Hydroxymitragynine: 415 → 190 m/z |

| Run Time | 2.5 minutes | 2.5 minutes |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of drug metabolites. chromatographyonline.comnih.gov Unlike unit-resolution mass spectrometers like triple-quadrupoles, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap) provide accurate mass measurements, which can help to distinguish metabolite ions from isobaric endogenous components in complex matrices. ijpras.com This capability is crucial for elucidating the structures of unknown metabolites. chromatographyonline.com

The general strategy for metabolite profiling using HRMS involves acquiring full-scan MS data sets, followed by data mining techniques to identify potential metabolites. chromatographyonline.comnih.gov These techniques can include searching for expected mass shifts corresponding to common biotransformations. chromatographyonline.com Once a potential metabolite is detected, its molecular formula can be determined from the accurate mass measurement, and its structure can be further elucidated through the analysis of its fragmentation pattern obtained from MS/MS spectra. nih.gov The use of HRMS can significantly improve the quality and productivity of metabolite identification processes. nih.gov Fast atom bombardment and thermospray mass spectroscopy have been used to confirm the identity of the glucuronide conjugate of 2-hydroxydesipramine. nih.gov

Isotopic Labeling Strategies in Metabolic Tracing

Isotopic labeling is a technique used to trace the metabolic fate of a drug by introducing atoms with a different isotopic composition (e.g., replacing ¹²C with ¹³C or ¹H with ²H) into the drug molecule. wikipedia.org When the labeled drug is administered, the labeled atoms can be tracked through metabolic pathways, allowing for the unambiguous identification of its metabolites. nih.gov

In the context of this compound, a stable isotope-labeled internal standard, such as d4-desipramine, is often used in quantitative LC-MS/MS methods to improve accuracy and precision. nih.gov For metabolic tracing studies, a stable isotope-labeled version of desipramine could be administered, and the resulting metabolites, including this compound, would incorporate the isotopic label. nih.gov Mass spectrometry can then be used to detect the mass shift corresponding to the incorporated isotope, confirming the metabolic relationship between the parent drug and the metabolite. uni-regensburg.de This approach, known as stable isotope-resolved metabolomics (SIRM), provides a powerful means to track individual atoms through metabolic networks. nih.gov The duration of labeling in such studies depends on the specific pathways being investigated, with different metabolic processes reaching isotopic steady state at different rates. nih.gov

Spectroscopic Techniques for Structural Elucidation of Metabolites (e.g., NMR)

The definitive identification of a metabolite's structure is crucial, especially when reference standards are unavailable. While techniques like mass spectrometry (MS) provide valuable information on molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. researchgate.net NMR is a non-destructive and non-invasive technique that provides precise details about the molecular structure of compounds in solution. researchgate.net

For a metabolite such as this compound, a suite of NMR experiments is typically employed to piece together its chemical structure. This process relies on the magnetic properties of atomic nuclei (such as ¹H and ¹³C) and their interactions within the molecule. researchgate.net

Key NMR experiments and their roles in structure elucidation include:

¹H NMR (Proton NMR): This is often the starting point, providing information about the number of different types of protons in a molecule, their chemical environment (indicated by the chemical shift), and their proximity to other protons (indicated by spin-spin coupling).

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the structure, revealing the carbon skeleton of the metabolite.

2D NMR Spectroscopy: Two-dimensional techniques are essential for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through two or three bonds. It helps to identify adjacent protons and build spin systems within the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is a powerful tool for assigning protons to their respective carbons. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and three-dimensional conformation of the metabolite. hyphadiscovery.com

The process of elucidating the structure of this compound would involve comparing its NMR spectra to that of the parent compound, desipramine. The key difference would be the presence of signals corresponding to a hydroxyl (-OH) group and the associated changes in the chemical shifts of nearby protons and carbons on the dibenzoazepine ring system, confirming the position of hydroxylation at the C10 position.

Modern NMR technology, such as high-frequency instruments (e.g., 700 MHz) equipped with sensitive microcryoprobes, allows for the acquisition of complete structure elucidation datasets from very small amounts of purified metabolite, often as little as 10-30 micrograms. hyphadiscovery.com This is particularly advantageous in drug metabolism studies where metabolites are often isolated in limited quantities.

Bioanalytical Method Validation for Research Applications

Once a metabolite like this compound is identified, reliable methods are needed to measure its concentration in biological samples such as plasma, urine, or tissue homogenates. wa.gov Before a bioanalytical method can be used in research to generate reliable data, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. fda.gov This validation is crucial for ensuring the quality and consistency of the bioanalytical data. fda.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of tricyclic antidepressants and their metabolites due to its high sensitivity and selectivity. nih.govmedmedchem.com Gas chromatography-mass spectrometry (GC-MS) is another powerful, highly sensitive, and specific technique used for this purpose. medmedchem.com

Bioanalytical method validation involves evaluating several key parameters as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govfda.gov

Key Validation Parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte of interest (this compound) without interference from other components in the biological matrix, such as endogenous substances or other metabolites. nih.gov

Calibration Curve and Linearity: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The curve should demonstrate a linear relationship between the instrument response and the concentration over a specified range. A typical calibration curve includes a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and at least six non-zero concentration levels. fda.gov

Accuracy and Precision:

Accuracy refers to how close the measured concentration is to the true value. It is often expressed as the percentage of relative error (%RE). nih.gov

Precision measures the degree of scatter or variability between repeated measurements. It is expressed as the relative standard deviation (%RSD). nih.gov

Both accuracy and precision are assessed within a single analytical run (intra-day ) and across different days (inter-day ) using quality control (QC) samples at multiple concentration levels (low, medium, and high). nih.govnih.gov For the results to be acceptable, the accuracy is typically required to be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision should not exceed 15% RSD (20% at the LLOQ). nih.gov

Recovery: This parameter measures the efficiency of the extraction process used to isolate the analyte from the biological matrix. It compares the analyte response in a pre-extracted sample to that of a post-extracted sample.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

The tables below present illustrative data from validation studies of analytical methods for tricyclic antidepressant metabolites, demonstrating the typical performance characteristics required.

Table 1: Illustrative Inter-Day Precision and Accuracy for Metabolite Quantification

| Analyte | Target Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5 days) | Precision (%RSD) | Accuracy (%RE) |

|---|---|---|---|---|

| Metabolite X | 75 (Low QC) | 78.2 | 5.8 | +4.3 |

| 300 (Medium QC) | 291.6 | 4.5 | -2.8 | |

| 1500 (High QC) | 1545.0 | 3.9 | +3.0 |

This table provides example data reflecting typical validation results for precision and accuracy across several days of analysis. Data is hypothetical but based on published findings for similar compounds. nih.govnih.govnih.gov

Table 2: Linearity and Sensitivity of an LC-MS/MS Method

| Parameter | Value |

|---|---|

| Calibration Range | 25 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 25 ng/mL |

| Accuracy at LLOQ (%RE) | -4.0% |

| Precision at LLOQ (%RSD) | 8.2% |

This table summarizes the performance of a calibration curve for a representative analytical method. The high correlation coefficient indicates excellent linearity. nih.govnih.gov

Successful validation ensures that the analytical method is reliable, reproducible, and accurate for its intended research application, providing confidence in the pharmacokinetic data generated for metabolites like this compound.

In Vitro and Preclinical Model Systems in 10 Hydroxydesipramine Research

Subcellular Fractions: Liver Microsomes and S9 Fractions

The study of 10-hydroxydesipramine, a significant metabolite of the tricyclic antidepressant desipramine (B1205290), frequently employs subcellular fractions from the liver, primarily microsomes and S9 fractions, to investigate its formation and effects. These in vitro systems are critical for elucidating the enzymatic processes involved in drug metabolism.

Liver microsomes, which are vesicles derived from the endoplasmic reticulum, are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.comnih.gov Researchers utilize microsomes from various species, including rats and humans, to study the specific P450 isoforms responsible for the hydroxylation of desipramine. nih.govnih.govsciprofiles.com For instance, studies with rat liver microsomes have been conducted to assess the inhibitory potential of desipramine and its metabolites, including this compound, on P450 activities. nih.gov While one study noted that 10-hydroxy-desipramine was not detected as a primary metabolite in their specific rat liver microsomal system, it was demonstrated that pre-incubation of this compound with NADPH-fortified microsomes led to an enhanced inhibition of reactions mediated by certain P450 enzymes. nih.gov Furthermore, a sensitive high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure imipramine (B1671792) and seven of its metabolites, including 10-hydroxy-desipramine, in human liver microsomal preparations, providing a valuable tool for these metabolic studies. nih.gov

Interactive Data Table: Comparison of Liver Microsomes and S9 Fractions for Metabolic Studies

| Feature | Liver Microsomes | S9 Fraction |

| Cellular Origin | Vesicles of the endoplasmic reticulum | 9000g supernatant of liver homogenate |

| Enzyme Content | Primarily Phase I enzymes (e.g., Cytochrome P450) | Phase I and Phase II enzymes (microsomal and cytosolic) |

| Metabolic Reactions | Mainly oxidation, reduction, hydrolysis | Oxidation, reduction, hydrolysis, and conjugation |

| Primary Use in DMI Research | Studying P450-mediated hydroxylation of desipramine | Comprehensive metabolic profiling of desipramine |

| Advantages | High concentration of P450 enzymes, well-characterized | More complete metabolic profile, cost-effective for screening |

| Limitations | Lacks cytosolic enzymes (Phase II metabolism) | Lower concentration of specific enzymes compared to microsomes |

Isolated Hepatocytes: Metabolism and Kinetic Studies

Isolated hepatocytes, particularly cryopreserved human hepatocytes, are considered the gold standard for in vitro drug metabolism studies. nih.gov This is because they contain the full complement of hepatic metabolizing enzymes, cofactors, and transporters, offering a cellular environment that closely mimics the in vivo state of the liver. nih.gov The use of these intact cells allows for a comprehensive investigation of the metabolism and kinetics of desipramine, including the formation of its hydroxylated metabolites.

Studies using isolated rat hepatocytes have demonstrated that the metabolic characteristics of desipramine observed in liver microsomes are well-reproduced in this more integrated system. nih.gov These studies have been instrumental in determining the kinetic properties of desipramine's metabolic pathways. For example, research has shown that the aromatic 2-hydroxylation of desipramine is catalyzed by a high-affinity, low-capacity enzyme system. nih.gov Such kinetic analyses in hepatocytes are crucial for understanding the rate at which desipramine is converted to its hydroxylated metabolites and how different metabolic pathways may compete with each other. nih.govepa.gov

The use of human hepatocytes has been pivotal in studying the N-demethylation of imipramine to desipramine, revealing that this process follows biphasic kinetics, which suggests the involvement of at least two different enzyme systems. researchgate.net While much of the detailed kinetic research in isolated hepatocytes has focused on the 2-hydroxylation pathway of desipramine, the methodologies employed are directly applicable to studying the formation of this compound. nih.gov These studies typically involve incubating the hepatocytes with varying concentrations of desipramine and measuring the formation of the hydroxylated metabolites over time.

Interactive Data Table: Kinetic Parameters of Desipramine Metabolism in Isolated Hepatocytes

| Parameter | Pathway | Value | Species | Reference |

| Km (app) | 2-hydroxylation of desipramine | High-affinity component | Rat | nih.gov |

| Vmax (app) | 2-hydroxylation of desipramine | Low-capacity component | Rat | nih.gov |

| Kinetics | N-demethylation of imipramine to desipramine | Biphasic | Human | researchgate.net |

Computational and in Silico Approaches in 10 Hydroxydesipramine Research

Prediction of ADME Properties using Cheminformatics Tools (e.g., ADMETlab, SwissADME)

Cheminformatics tools such as ADMETlab and SwissADME are web-based platforms that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based on its structure. phytojournal.comresearchgate.net These tools utilize extensive databases of experimental data and employ machine learning algorithms and quantitative structure-property relationship (QSPR) models to generate predictions for a wide range of parameters. d-nb.infomdpi.comhamdard.edu.pk

For 10-hydroxydesipramine, while specific studies utilizing these platforms are not extensively documented in publicly available literature, the physicochemical and pharmacokinetic properties can be predicted based on its chemical structure. The types of data generated by such platforms can be exemplified by the computed properties available from resources like PubChem. These predictions are crucial for early-stage assessment of the compound's drug-likeness and potential pharmacokinetic profile.

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Weight | 282.4 g/mol nih.gov | Influences absorption and distribution. |

| XLogP3 | 3.8 nih.gov | Logarithm of the octanol/water partition coefficient, indicating lipophilicity and ability to cross cell membranes. |

| Hydrogen Bond Donor Count | 2 nih.gov | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Impacts solubility and receptor binding. |

| Rotatable Bond Count | 5 nih.gov | Relates to molecular flexibility and binding affinity. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų nih.gov | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Molecular Docking and Dynamics Simulations for Enzyme and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govabap.co.in This method is instrumental in understanding the interaction between a ligand, such as this compound, and its biological target, which could be an enzyme like Cytochrome P450 2D6 (CYP2D6) involved in its metabolism, or a neurotransmitter receptor. clinpgx.org

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. MD simulations provide a more dynamic picture of the binding event, allowing for the assessment of the stability of the ligand-receptor complex and the identification of key interactions that maintain the bound state.

While specific molecular docking and dynamics simulation studies for this compound are not readily found in the published literature, such studies would be invaluable for:

Elucidating the binding mode of this compound within the active site of metabolizing enzymes.

Comparing the binding affinities of this compound and its parent compound, desipramine (B1205290), to various receptors to understand differences in their pharmacological profiles.

Investigating the impact of polymorphisms in metabolizing enzymes on the binding and subsequent metabolism of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Metabolic Stability and Pharmacological Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activities or properties.

In the context of this compound, QSAR/QSPR models could be developed to predict:

Metabolic Stability: By building a model based on a dataset of compounds with known metabolic stability in human liver microsomes, the metabolic stability of this compound could be predicted. researchgate.netnih.govmdpi.comspringernature.com This would provide insights into its half-life and clearance.

Pharmacological Activity: QSAR models can be used to predict the binding affinity of this compound to various neurotransmitter transporters and receptors, helping to characterize its pharmacological profile.

Although specific QSAR/QSPR models for this compound have not been detailed in the literature, the general approach is widely used in drug discovery to optimize lead compounds for improved metabolic stability and desired pharmacological activity.

Quantitative Systems Pharmacology (QSP) Modeling for Predicting Compound Behavior in Biological Systems

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic knowledge of pharmacology and physiology to predict the dynamic interactions between a drug and a biological system. QSP models can simulate the effects of a drug on cellular pathways, tissues, and whole-organism responses.

For this compound, a QSP model could be developed to:

Simulate the time course of its concentration in different tissues.

Predict the impact of genetic polymorphisms in drug-metabolizing enzymes on its pharmacokinetics and pharmacodynamics.

Explore the dose-dependent effects on neurotransmitter systems and predict therapeutic outcomes.

While the development of a specific QSP model for this compound is a complex undertaking and has not been reported, this approach holds significant promise for a deeper, quantitative understanding of its behavior in biological systems and for optimizing its therapeutic use.

Pharmacogenomics and Inter Individual Variability in 10 Hydroxydesipramine Metabolism

Genetic Polymorphisms of Cytochrome P450 Enzymes Affecting 10-Hydroxydesipramine Formation (e.g., CYP2D6 Genotypes)

The hydroxylation of desipramine (B1205290) is a key metabolic pathway, and it is predominantly controlled by the highly polymorphic CYP2D6 enzyme. nih.gov While the major hydroxylation product is 2-hydroxydesipramine (B23142), this compound is also formed. The rate of desipramine hydroxylation is directly correlated with an individual's genetically determined CYP2D6 activity. nih.gov

Genetic polymorphisms in the CYP2D6 gene lead to distinct metabolic phenotypes:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, resulting in deficient or absent CYP2D6 enzyme activity. nih.gov

Intermediate Metabolizers (IMs): IMs have one reduced-function allele and one non-functional allele, or two reduced-function alleles, leading to decreased metabolic capacity. nih.gov

Extensive (Normal) Metabolizers (EMs): EMs have two fully functional alleles and exhibit normal enzyme activity.

Ultrarapid Metabolizers (UMs): These individuals carry multiple copies of functional CYP2D6 genes, resulting in significantly increased enzyme activity. nih.govnih.gov

The formation of hydroxylated metabolites is profoundly impacted by these phenotypes. In CYP2D6 poor metabolizers, the reduced metabolic clearance leads to higher plasma concentrations of the parent drug, desipramine. nih.gov Research on the primary metabolite, 2-hydroxydesipramine, serves as a direct indicator of CYP2D6 activity. Studies have shown that the ratio of desipramine to 2-hydroxydesipramine is significantly higher in individuals with genotypes corresponding to the PM phenotype compared to those with EM genotypes. nih.govnih.gov For instance, one study found the desipramine/2-hydroxydesipramine metabolic ratio in poor metabolizers was approximately 23.32, compared to 1.71 in homozygous extensive metabolizers. nih.gov This demonstrates a drastically reduced hydroxylation capacity in PMs. Although the 10-hydroxylation pathway is less prominent, its rate is subject to the same enzymatic control, and its efficiency is therefore also dictated by an individual's CYP2D6 genotype.

| CYP2D6 Genotype Group | Number of Mutated Alleles | Desipramine/2-hydroxydesipramine Ratio (Mean ± SD) | Implication for this compound Formation |

| Extensive Metabolizers | 0 | 2.02 ± 0.59 | Normal formation rate |

| Intermediate Metabolizers | 1 | 2.00 ± 0.64 | Slightly reduced formation rate |

| Poor Metabolizers | 2 | 4.39 ± 0.36 | Significantly reduced formation rate |

| Data derived from a study on Japanese psychiatric patients, illustrating the impact of CYP2D6 mutated alleles on the hydroxylation of desipramine. nih.gov |

Influence of Other Polymorphic Drug-Metabolizing Enzymes (e.g., CYP2C19)

The metabolic pathway leading to this compound is also indirectly influenced by enzymes that act upstream. Desipramine is itself an active metabolite of the parent drug imipramine (B1671792). The N-demethylation of imipramine to form desipramine is primarily catalyzed by the CYP2C19 enzyme. nih.govresearchgate.net

Like CYP2D6, the CYP2C19 gene is polymorphic, leading to different metabolizer phenotypes that affect the initial formation of desipramine. medrxiv.org Individuals classified as CYP2C19 poor metabolizers have reduced enzyme function and consequently metabolize imipramine to desipramine at a slower rate. nih.gov This can result in lower plasma concentrations of desipramine, the necessary precursor for the formation of this compound. Conversely, CYP2C19 ultrarapid metabolizers may convert imipramine to desipramine more rapidly. nih.gov

Therefore, an individual's CYP2C19 genotype determines the amount of desipramine substrate available for subsequent metabolism by CYP2D6. A decreased production of desipramine in a CYP2C19 poor metabolizer would inherently limit the total amount of hydroxylated metabolites, including this compound, that can be formed, regardless of the individual's CYP2D6 status. This interplay between CYP2C19 and CYP2D6 highlights the complex genetic factors that contribute to variability in drug metabolite concentrations. nih.gov

| CYP2C19 Phenotype | Genotype Example | Effect on Imipramine Metabolism | Consequence for Desipramine Availability |

| Poor Metabolizer (PM) | Two no-function alleles | Decreased N-demethylation | Reduced formation of desipramine |

| Intermediate Metabolizer (IM) | One no-function allele | Intermediate N-demethylation | Moderately reduced formation of desipramine |

| Normal Metabolizer (NM) | Two normal-function alleles | Normal N-demethylation | Normal formation of desipramine |

| Rapid/Ultrarapid Metabolizer (RM/UM) | One or two increased-function alleles | Increased N-demethylation | Increased formation of desipramine |

| This table outlines the functional consequences of CYP2C19 genetic polymorphisms on the availability of desipramine, the precursor to this compound. nih.gov |

Molecular Mechanisms Underlying Genetic Control of Metabolic Pathways

The genetic control of this compound formation is rooted in the molecular structure of the genes encoding the metabolic enzymes, primarily CYP2D6. The CYP2D6 gene is highly polymorphic, with over 100 identified allelic variants. nih.govjst.go.jp These variations are the molecular basis for the observed differences in metabolic phenotypes.

The mechanisms include:

Single Nucleotide Polymorphisms (SNPs): A change in a single nucleotide can result in an amino acid substitution that alters the enzyme's catalytic activity or stability. Some SNPs can also introduce a premature stop codon, leading to a truncated, non-functional protein.

Gene Deletions and Duplications: The complete deletion of the CYP2D6 gene (e.g., the CYP2D6*5 allele) is a common cause of the poor metabolizer phenotype. nih.gov Conversely, the duplication or multiplication of the entire functional gene leads to the ultrarapid metabolizer phenotype by increasing the amount of enzyme produced. nih.govsemanticscholar.org

Gene Conversion and Hybridization: The CYP2D6 gene is located in a complex gene cluster that includes non-functional pseudogenes. Genetic rearrangements can create hybrid genes (e.g., with CYP2D7) that often lack function.

These genetic alterations directly impact the enzyme's ability to bind and metabolize substrates like desipramine. For an individual with a poor metabolizer genotype, the produced CYP2D6 enzyme may be absent or structurally altered, leading to a significantly reduced rate of hydroxylation and minimal formation of this compound. In ultrarapid metabolizers, the excess of functional enzyme results in accelerated metabolism. Thus, an individual's unique combination of CYP2D6 alleles dictates their specific metabolic capacity for desipramine, directly controlling the rate of formation for its hydroxylated metabolites. ualberta.caresearchgate.net

Enzyme Induction and Inhibition Studies Relevant to 10 Hydroxydesipramine Metabolism

In Vitro and Preclinical Evaluation of Cytochrome P450 Induction by Xenobiotics

Enzyme induction is a process where exposure to certain chemicals (xenobiotics) leads to an increased synthesis of metabolizing enzymes, potentially accelerating the clearance of drugs that are substrates for those enzymes. The primary mechanism of induction for many CYP enzymes involves the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). nih.gov

In the context of desipramine (B1205290) metabolism, the principal enzyme responsible for its hydroxylation to both 2-hydroxydesipramine (B23142) and 10-hydroxydesipramine is CYP2D6. oup.comnih.gov However, unlike many other CYP isozymes (e.g., CYP3A4, CYP2C family, CYP1A2), CYP2D6 is generally considered to be non-inducible. Therefore, clinically significant induction of this compound formation via the CYP2D6 pathway by xenobiotics is not a major concern.

While CYP2D6 is not readily inducible, preclinical studies in rats have shown that high doses of imipramine (B1671792), the parent compound of desipramine, can act as a phenobarbital-type inducer. nih.gov This treatment resulted in an increased total CYP content and enhanced levels of CYP2A1, CYP2B1/2, CYP2C6, and CYP3A2. nih.gov Such induction could potentially affect the metabolism of other co-administered drugs. However, the same study noted that this imipramine pretreatment actually impaired CYP2D-dependent reactions, suggesting an inhibitory or inactivating effect on the very enzyme responsible for its own hydroxylation. nih.gov

The following table summarizes the inducibility of key cytochrome P450 enzymes.

| Enzyme | Common Inducers | Relevance to this compound Formation |

|---|---|---|

| CYP2D6 | Generally considered non-inducible | Primary pathway for this compound formation; induction is not a significant clinical factor. |

| CYP1A2 | Omeprazole, Smoking | Minor pathway for desipramine metabolism (N-demethylation); induction has minimal impact on hydroxylation. pharmgkb.org |

| CYP3A4 | Rifampicin, Carbamazepine | Minor pathway for desipramine metabolism (N-demethylation); induction has minimal impact on hydroxylation. pharmgkb.org |

| CYP2C19 | Rifampin, Carbamazepine | Primarily involved in N-demethylation of the parent compound imipramine to desipramine. nih.gov |

Characterization of Enzyme Inhibition Profiles (e.g., Reversible, Irreversible)

Enzyme inhibition, which can be either reversible or irreversible, is a far more significant mechanism for drug interactions involving this compound. Inhibition of CYP2D6 can lead to decreased formation of hydroxylated metabolites and a corresponding increase in plasma concentrations of the parent drug, desipramine. fda.gov This can elevate the risk of concentration-dependent adverse effects.

Reversible Inhibition Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, and can be overcome by increasing the substrate concentration. It is further classified as competitive, non-competitive, or mixed.

Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. Quinidine (B1679956) is a classic and potent competitive inhibitor of CYP2D6. nih.gov In vitro studies using human liver microsomes have demonstrated that quinidine strongly inhibits the formation of hydroxydesipramine with a very low inhibition constant (Ki). nih.govnih.gov

Mixed Competitive-Noncompetitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Several viral protease inhibitors have been shown to impair hydroxydesipramine formation through this mechanism. nih.gov

A number of clinically important drugs have been identified as inhibitors of desipramine hydroxylation. These include selective serotonin (B10506) reuptake inhibitors (SSRIs) and antipsychotic medications. For instance, paroxetine (B1678475) is a more potent inhibitor of CYP2D6 than sertraline, leading to significantly greater increases in desipramine plasma levels when co-administered. nih.gov Similarly, phenothiazine (B1677639) and butyrophenone (B1668137) antipsychotics have been associated with higher desipramine levels and a lower proportion of its hydroxylated metabolites. nih.gov

The table below presents in vitro inhibition data for various compounds on desipramine hydroxylation, a direct indicator of their effect on this compound formation.

| Inhibitor | Inhibition Constant (Ki) in µM | Type of Inhibition | Reference |

|---|---|---|---|

| Quinidine | 0.053 - 0.16 | Competitive | nih.govnih.gov |

| Paroxetine | - | Potent CYP2D6 inhibitor | nih.gov |

| Fluoxetine | 3.0 | - | nih.gov |

| Norfluoxetine | 3.5 | - | nih.gov |

| Sertraline | 22.7 | - | nih.gov |

| Desmethylsertraline | 16.0 | - | nih.gov |

| Ritonavir | 4.8 | Mixed | nih.gov |

| Indinavir | 15.6 | Mixed | nih.gov |

| Saquinavir | 24.0 | Mixed | nih.gov |

| Nelfinavir | 51.9 | Mixed | nih.gov |

| Ketoconazole | 10.3 | - | nih.gov |

Note: A lower Ki value indicates greater inhibitory potency.

Irreversible Inhibition Irreversible inhibitors, also known as mechanism-based inhibitors, typically bind covalently to the enzyme, leading to a permanent loss of its activity until new enzyme is synthesized. While some drugs are known to be irreversible inhibitors of other CYPs, this is less commonly reported for CYP2D6 in the context of desipramine metabolism in the reviewed literature.

Molecular Mechanisms of Enzyme Modulation by Co-administered Agents

The modulation of CYP2D6 activity by co-administered agents occurs at the molecular level through specific interactions with the enzyme.

The potent inhibitory effect of quinidine on CYP2D6 is well-studied. Pharmacophore models suggest that a key interaction for many CYP2D6 substrates and inhibitors is a charge-pair interaction between a positively charged nitrogen atom on the drug molecule and the negatively charged aspartate 301 residue in the enzyme's active site. drugbank.comacs.org However, further research indicates that for quinidine, hydrogen bonding plays a more significant role in its tight binding than this ionic interaction. drugbank.comacs.org Specifically, studies have highlighted the importance of amino acid residues Glu216 and Asp301 in the active site for quinidine binding and inhibition. le.ac.uksigmaaldrich.com Abolishing the negative charge on these residues dramatically reduces the inhibitory potency of quinidine. le.ac.uksigmaaldrich.com

For other inhibitors, the mechanism involves direct competition for the active site, as is the case with many other antidepressants and antipsychotics that are also substrates for CYP2D6. fda.gov When two drugs that are metabolized by the same enzyme are co-administered, they compete for binding, leading to a decrease in the metabolic rate of one or both drugs. This is the primary mechanism behind the observed interactions between desipramine and various SSRIs or phenothiazines. nih.govnih.gov

In the case of viral protease inhibitors, the mechanism is often more complex, involving a mixed competitive-noncompetitive pattern. nih.gov This suggests that these drugs can bind to a site on the enzyme other than the substrate-binding site (allosteric site), causing a conformational change that reduces its catalytic activity, in addition to potentially competing at the active site.

The clinical consequence of these molecular interactions is a modification of the pharmacokinetic profile of desipramine. Inhibition of CYP2D6 reduces the formation of this compound and other hydroxylated metabolites, thereby decreasing the metabolic clearance of desipramine. This can lead to an 8-fold or greater increase in the plasma area-under-the-curve (AUC) of desipramine, turning individuals who are genetically normal metabolizers into phenotypic poor metabolizers and increasing the risk of toxicity. fda.gov

Future Directions and Emerging Research Avenues for 10 Hydroxydesipramine

Development of Advanced In Vitro and Ex Vivo Models for Metabolic Research

To overcome the limitations of conventional cell cultures and animal models, the development of more sophisticated human-based systems is paramount for studying the nuanced metabolism of desipramine (B1205290). Future research should prioritize the use of three-dimensional (3D) cell culture models, such as organoids and microfluidic organ-on-a-chip systems. These models can better replicate the complex microenvironment of the human liver, providing more accurate insights into the metabolic fate of desipramine and the specific kinetics of 10-hydroxydesipramine formation.

Furthermore, ex vivo models using precision-cut tissue slices, particularly from human liver, offer a powerful platform. These models maintain the intricate tissue architecture and the interplay between different cell types, which is crucial for understanding metabolic pathways in a physiologically relevant context. Applying these advanced models will be essential for investigating inter-individual variability in this compound production, particularly in relation to genetic polymorphisms of the CYP2D6 enzyme oup.comdrugbank.com.

Application of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

Accurate quantification of this compound, especially in complex biological matrices, requires highly sensitive and specific analytical methods. While high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been traditionally used for desipramine and its major metabolites, future research must leverage more advanced technologies medmedchem.com.

The application of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a key future direction. These technologies offer superior chromatographic resolution and mass accuracy, enabling the unambiguous differentiation of this compound from its positional isomer, 2-hydroxydesipramine (B23142), and other metabolites. This level of specificity is critical, particularly if this compound is a low-abundance metabolite, and will be instrumental in conducting detailed pharmacokinetic studies.

| Technology/Model | Application in this compound Research | Potential Advantage |

|---|---|---|

| Liver Organoids / Organ-on-a-Chip | Studying formation kinetics and metabolic profiling. | Provides a more physiologically relevant human model for metabolism. |

| UHPLC-HRMS (e.g., Q-TOF) | Accurate quantification and differentiation from isomers in biological samples. | Enhanced sensitivity, specificity, and structural elucidation capabilities. |

| Multi-Omics Integration | Linking genetic factors (CYP2D6 variants) to metabolite levels. | Offers a holistic view of biotransformation and its regulation. |

| Computational Docking | Predicting binding affinity to receptors and transporters. | Provides mechanistic insights into potential biological activity. |

Integration of Multi-Omics Data for Comprehensive Understanding of Biotransformation

A systems-level understanding of this compound formation can be achieved by integrating multi-omics data. This approach moves beyond single-point measurements to create a comprehensive biological picture. Future studies should aim to correlate genomic data, specifically CYP2D6 genotypes, with transcriptomic and proteomic data to quantify enzyme expression levels.

This integrated dataset can then be linked to metabolomic profiles, providing a clear connection between an individual's genetic makeup, the functional expression of metabolic enzymes, and the resulting plasma and tissue concentrations of desipramine and its various metabolites, including this compound. Such an approach will be invaluable for advancing personalized medicine, allowing for the prediction of metabolic phenotypes and potential drug response.

Exploration of this compound's Role in Specific Biological Systems (excluding clinical applications)

The biological activity of this compound is largely unexplored. A significant future research avenue is the systematic, non-clinical investigation of its pharmacological and toxicological profile. It is known that the parent drug, desipramine, is a potent inhibitor of norepinephrine (B1679862) reuptake nih.gov. It is crucial to determine if this compound retains this activity or interacts with other neurotransmitter transporters.

In vitro studies using neuronal cell lines could assess its effects on neurotransmitter uptake and receptor binding. Furthermore, given that cardiotoxicity is a known concern with tricyclic antidepressants and that the 2-hydroxy metabolite may possess cardiac depressant activity, it is imperative to investigate the effects of this compound on cardiac ion channels (e.g., hERG channels) using electrophysiological techniques drugbank.com. Research should also explore its potential to inhibit or induce cytochrome P450 enzymes, as this could lead to drug-drug interactions nih.gov.

| Biological System | Proposed Investigation | Rationale |

|---|---|---|

| Neuronal Systems | Assess binding and inhibition of norepinephrine and serotonin (B10506) transporters in vitro. | To determine if the metabolite retains the primary pharmacological activity of the parent drug. |

| Cardiac Myocytes | Evaluate effects on cardiac ion channels (e.g., hERG, sodium channels) using patch-clamp techniques. | To screen for potential cardiotoxic effects, a known risk for this drug class. |

| Hepatic Microsomes | Investigate the potential to inhibit or induce key CYP450 enzymes (e.g., CYP2D6, CYP3A4). | To assess the risk of causing or being subject to drug-drug interactions. |

| Blood-Brain Barrier Models | Determine the rate and extent of transport across in vitro BBB models. | To understand its potential to access the central nervous system and exert effects. |

Refined Computational Approaches for Predictive Modeling and Mechanistic Insights

Computational modeling offers a powerful, predictive tool to complement experimental research. Future efforts should focus on developing physiologically based pharmacokinetic (PBPK) models that specifically incorporate the 10-hydroxylation pathway of desipramine. Such models can simulate the impact of genetic polymorphisms and co-administered drugs on the concentration of this compound in various tissues.

Moreover, molecular modeling techniques, such as docking simulations, can be used to predict the binding affinity of this compound to a range of biological targets, including neurotransmitter transporters, receptors, and metabolic enzymes. These in silico approaches can help prioritize experimental studies and provide valuable mechanistic insights into the potential biological role of this understudied metabolite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.